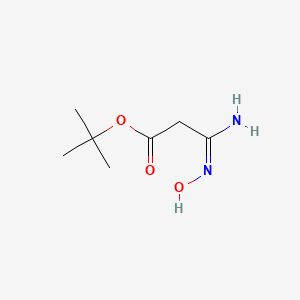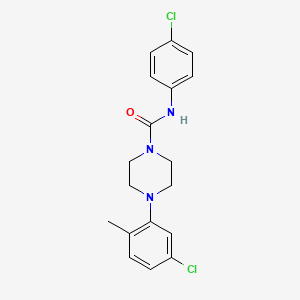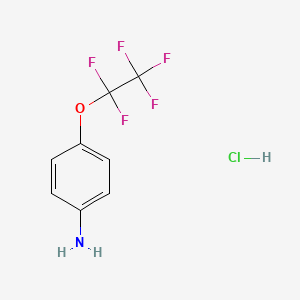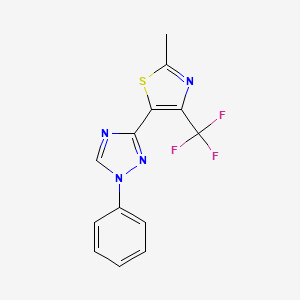
tert-Butyl 2-(-N'-hydroxycarbamimidoyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate is an organic compound that features a tert-butyl ester group and a hydroxycarbamimidoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate typically involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxycarbamimidoyl compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of eco-friendly catalysts and solvents is also considered to minimize environmental impact .
化学反応の分析
Types of Reactions
tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. Reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
Major products formed from these reactions include oxime derivatives, amines, and various ester derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
作用機序
The mechanism of action of tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include tert-Butyl acetate, tert-Butyl acetoacetate, and tert-Butyl carbamate. These compounds share the tert-butyl ester group but differ in their functional groups and overall reactivity .
Uniqueness
tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate is unique due to the presence of the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
tert-butyl (3E)-3-amino-3-hydroxyiminopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-7(2,3)12-6(10)4-5(8)9-11/h11H,4H2,1-3H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHKDZQXAXCAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C/C(=N\O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2921668.png)


![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2921672.png)
![[2-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B2921674.png)
![3,5-diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2921675.png)


![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2921681.png)


![2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2921687.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2921691.png)
